molecular formula C12H22BrNO2 B2760551 tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate CAS No. 1552894-61-7

tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate

Cat. No.: B2760551
CAS No.: 1552894-61-7
M. Wt: 292.217
InChI Key: XCLFEXPXRMCNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate” is a chemical compound with the CAS Number: 1552894-61-7 . It has a molecular weight of 292.22 . The IUPAC name for this compound is tert-butyl ((1-(bromomethyl)cyclopentyl)methyl)carbamate . The physical form of this compound is powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder with a molecular weight of 292.22 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Spirocyclopropanated Analogue Synthesis This compound is also pivotal in generating spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. Through a series of steps, tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is transformed into these analogues, showcasing its versatility in synthesizing structurally complex and functionally diverse chemical entities (Brackmann et al., 2005).

Biologically Active Compound Synthesis Additionally, tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate is involved in the synthesis of biologically active compounds, such as omisertinib (AZD9291). This highlights its role in pharmaceutical synthesis, where it acts as an intermediate for compounds with significant therapeutic potential (Zhao et al., 2017).

Chemical Transformation and Protection Strategies Its application extends to chemical transformation and protection strategies, as seen in the mild and efficient one-pot Curtius rearrangement for producing Boc-protected amines. This process emphasizes the compound's utility in facilitating complex chemical transformations while maintaining the integrity of sensitive functional groups (Lebel & Leogane, 2005).

Oxidation Processes and By-Product Formation Investigations into the oxidation of methyl tert-butyl ether (MTBE) by ozonation and advanced oxidation processes (AOP) have identified tert-butyl formate (TBF) and tert-butyl alcohol (TBA) among major degradation products. This research provides insights into the environmental fate and treatment of MTBE, showcasing the broader environmental implications of chemical reactions involving tert-butyl-containing compounds (Acero et al., 2001).

Safety and Hazards

The safety information for “tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

Properties

IUPAC Name

tert-butyl N-[[1-(bromomethyl)cyclopentyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLFEXPXRMCNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.